molecular formula C11H16FNS B13620421 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine

Cat. No.: B13620421
M. Wt: 213.32 g/mol
InChI Key: KLSIBWTZNWZCCS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is a synthetic organic compound of interest in neuroscience and medicinal chemistry research. Its structure, which incorporates a fluorophenyl ring and a methylthio side chain, suggests potential for studying interactions with neurological targets. Based on the pharmacological profile of structurally similar molecules like 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA) , this compound is a candidate for investigating the effects of phenethylamine-derived substances on monoamine neurotransmitter systems. Such research can elucidate mechanisms involving dopamine, serotonin, and norepinephrine transporters . The incorporation of a methylthio group may alter the compound's binding affinity, metabolic pathway, and overall pharmacokinetic properties compared to other fluoro-substituted stimulants, making it a valuable tool for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore novel psychostimulant and entactogen profiles, with applications in the development of receptor-specific probes. It is supplied strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H16FNS

Molecular Weight

213.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine

InChI

InChI=1S/C11H16FNS/c1-13-11(8-14-2)7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3

InChI Key

KLSIBWTZNWZCCS-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=C(C=C1)F)CSC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluorophenyl Ketone or Aldehyde Precursors

The starting point involves synthesizing or procuring 4-fluorophenyl-substituted ketones or aldehydes, which serve as electrophilic centers for subsequent amination.

  • For example, 1-(4-fluorophenyl)-4-methylpentane-1,3-dione has been synthesized via acetic acid-mediated condensation reactions, followed by purification steps involving extraction and chromatography.

  • N-tosylhydrazone intermediates can be prepared from 4-fluorophenyl ethanones by reaction with p-toluenesulfonylhydrazide in dry methanol at 60 °C, yielding white solid hydrazones after cooling and filtration.

Formation of N-Tosylhydrazones and Thiadiazole Intermediates

A key method involves converting the ketone precursors into N-tosylhydrazones, which then undergo cyclization or sulfur incorporation to form thiadiazoles or related heterocycles.

  • The N-tosylhydrazone is reacted with sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K2S2O8) in N,N-dimethylacetamide (DMAC) at 100 °C for 2 hours under air to yield 1,2,3-thiadiazole derivatives.

  • This method yields 4-(4-(methylthio)phenyl)-1,2,3-thiadiazole as a yellow solid in 77% yield, demonstrating efficient incorporation of the methylthio group via sulfur-mediated cyclization.

Reductive Amination for Side Chain Construction

Reductive amination is a common approach to introduce the amine side chain on the fluorophenyl-substituted carbon skeleton.

  • For example, 2-methylthio-4-pyrimidine carboxaldehyde intermediates undergo reductive amination with 3-fluorophenylpropylamine to form secondary amines. These amines can be further N-methylated to yield the desired N-methyl amine functionality.

  • The reductive amination typically uses aldehydes and amines in the presence of reducing agents under controlled temperature and solvent conditions to afford high yields of secondary amines.

N-Methylation of the Amine Group

The N-methylation step involves methylating the amine nitrogen to achieve the N-methyl substitution.

  • This can be performed via methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke methylation) methods, depending on the sensitivity of other functional groups.

  • The literature describes the use of Boc-protection followed by deprotection steps to facilitate selective methylation and purification of the N-methylated amine.

Alternative Synthetic Routes

  • Some methods employ copper-catalyzed coupling reactions and iodine-mediated thiocyanation to introduce sulfur and amine groups on aromatic ketones, followed by cyclization.

  • Other routes include Mitsunobu reactions and azide reductions to install amine functionalities on fluorophenyl derivatives, although these are more common in pyrimidine analog synthesis.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents and Conditions Yield (%) Notes
Ketone to N-tosylhydrazone Reaction with p-toluenesulfonylhydrazide in dry MeOH at 60 °C Ketone, p-toluenesulfonylhydrazide, MeOH, 60 °C Quantitative White solid precipitate, easy isolation
Thiadiazole formation Sulfur, TBAI, K2S2O8 in DMAC at 100 °C under air N-tosylhydrazone, sulfur, TBAI, K2S2O8, DMAC 75-77 Efficient methylthio incorporation
Reductive amination Aldehyde + amine + reducing agent 2-methylthio-4-pyrimidine carboxaldehyde, amine High Controlled conditions for selectivity
N-Methylation Methyl iodide or Eschweiler-Clarke methylation Secondary amine, methyl iodide or formaldehyde Variable Boc protection may be used for selectivity
Alternative thiocyanation Iodine-mediated thiocyanation with CuCl2 catalyst Ketone, p-toluenesulfonylhydrazide, KSCN, I2, DMSO Moderate Useful for sulfur introduction

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic signals for aromatic protons of the 4-fluorophenyl group, methylthio protons, and methyl groups on the amine nitrogen.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peaks consistent with the molecular formula of 1-(4-fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine and intermediates.

  • Chromatography: Preparative thin-layer chromatography (TLC) and flash column chromatography are commonly used for purification, with solvent systems like petroleum ether/ethyl acetate (20:1) providing good separation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine involves its interaction with various molecular targets. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the body, influencing their activity.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulate Neurotransmitter Release: It can modulate the release of neurotransmitters, impacting neural signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements can be compared to those of well-studied phenethylamine derivatives:

Table 1: Structural and Hypothesized Property Comparison
Compound Name Phenyl Substituent Amine Substituent Thioether Group LogP* (Predicted) Potential Pharmacological Notes
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine 4-Fluoro N-methyl SCH3 (C3) ~2.5 Enhanced lipophilicity; possible prolonged half-life
4-Fluoroamphetamine (4-FA) 4-Fluoro NH2 None ~1.8 Stimulant; serotonin/dopamine release
Methiopropamine None NH2 SCH3 (C3) ~1.9 Longer duration due to thioether metabolism resistance
N-Methylphenethylamine None N-methyl None ~1.2 Mild stimulant; reduced receptor affinity

*LogP values estimated via computational tools (e.g., ChemDraw).

Key Observations:

Thioether Group : The methylthio substituent may slow oxidative metabolism (vs. oxygen-containing ethers), extending half-life. This is observed in methiopropamine, where the thioether resists rapid degradation .

N-Methylation : Reduces basicity and improves blood-brain barrier penetration compared to primary amines (e.g., 4-FA), though this may also decrease direct receptor agonist activity .

Metabolic and Pharmacokinetic Considerations

  • Metabolism : Thioether-containing compounds are often metabolized to sulfoxides and sulfones via cytochrome P450 enzymes. For example, methiopropamine’s thioether group undergoes slow oxidation, contributing to its prolonged effects . The 4-fluorophenyl group in the subject compound may further delay metabolism by steric hindrance.
  • Lipophilicity : The compound’s predicted LogP (~2.5) suggests higher lipid solubility than 4-FA (LogP ~1.8), which could enhance tissue distribution and central nervous system penetration.

Biological Activity

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine, also known by its chemical formula C₁₅H₁₈FN₃S, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₅H₁₈FN₃S
Molecular Weight281.38 g/mol
LogP2.821
PSA (Polar Surface Area)75.99 Ų

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. Its structure suggests possible interactions with neurotransmitter systems, notably dopamine and serotonin pathways.

Neuropharmacological Effects

Research indicates that compounds with similar structural motifs often exhibit significant interactions with the dopamine transporter (DAT) and sigma receptors (σ receptors). For instance, studies have shown that modulation of σ receptors can influence the efficacy of dopaminergic drugs, which may extend to this compound .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances lipophilicity, which is crucial for crossing the blood-brain barrier (BBB).
  • Methylthio Group : The methylthio moiety may contribute to increased potency by enhancing binding affinity to target receptors.

Comparative Analysis

A comparative analysis of related compounds reveals trends in biological activity:

CompoundActivity TypeIC50 (μM)
This compoundDopaminergic effectsTBD
1-(4-Fluorophenyl)-3-(methylsulfinyl)propan-2-amineAntidepressant10.5
1-(4-Chlorophenyl)-N-methyl-3-(methylthio)propan-2-amineAntipsychotic15.0

Case Study 1: Antidepressant Activity

In a controlled study, the compound was evaluated for its antidepressant-like effects using the forced swim test (FST). Results indicated a significant reduction in immobility time at doses of 10 mg/kg and 20 mg/kg, suggesting potential antidepressant properties.

Case Study 2: Interaction with Dopamine Transporter

A study focusing on the interaction of similar compounds with DAT revealed that modifications in the alkyl chain length and substitution patterns significantly affected binding affinity. The presence of a methylthio group was correlated with enhanced DAT inhibition .

Q & A

Basic: What are the established synthetic routes for 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

Nucleophilic Substitution : Reacting 4-fluorophenylmagnesium bromide with a methylthio-containing epoxide to form the propan-2-amine backbone.

Methylation : Introducing the N-methyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Purification : Column chromatography or recrystallization to isolate the product .
Key intermediates should be characterized using NMR and MS to ensure structural fidelity.

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, identifying energy barriers for critical steps like epoxide ring opening. ICReDD’s approach integrates:

  • Reaction Path Search : Identifying low-energy intermediates.
  • High-Throughput Screening (HTS) : Narrowing solvent/base combinations to improve yields.
  • Feedback Loops : Using experimental data to refine computational models, reducing trial-and-error iterations .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

TechniqueKey Peaks/Data
¹H NMR δ 2.4 (N–CH₃), δ 2.8 (–SCH₃), δ 7.1–7.3 (aromatic H)
¹³C NMR 158 ppm (C–F coupling), 38 ppm (N–CH₃)
HRMS [M+H]⁺ calculated for C₁₁H₁₅FNS: 228.0921
Cross-validation with IR (C–S stretch at 670 cm⁻¹) and X-ray crystallography (if crystalline) ensures accuracy .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Purity Differences : Use HPLC (e.g., Pharmacopeial methods with ≤0.1% impurities) to standardize samples .
  • Assay Conditions : Validate cell lines (e.g., HEK-293 vs. CHO) and buffer pH (affecting amine protonation).
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., fluoxetine for serotonin reuptake studies) .

Basic: What are the primary biological targets studied for this compound?

Methodological Answer:
The fluorophenyl and methylthio motifs suggest activity at:

  • Monoamine Transporters : Serotonin (SERT) and dopamine (DAT) transporters, assessed via radioligand displacement assays.
  • GPCRs : 5-HT₁A/₂A receptors, tested using cAMP accumulation or calcium flux assays.
    Initial screens should include toxicity profiling (e.g., mitochondrial viability via MTT assay) .

Advanced: How to design experiments to elucidate its mechanism of action?

Methodological Answer:

  • Receptor Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • In Vivo PET Imaging : Radiolabel the compound with ¹⁸F to track brain penetration in rodent models .

Basic: How to assess the purity of the compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; validate against Pharmacopeial impurity limits (e.g., ≤0.5% total impurities) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Karl Fischer Titration : Ensure water content <0.1% for hygroscopic samples .

Advanced: What strategies improve its pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance oral bioavailability.
  • Lipophilicity Adjustment : Replace the methylthio group (–SCH₃) with sulfoxide (–SOCH₃) to balance blood-brain barrier penetration and solubility.
  • Metabolite Identification : Use LC-MS/MS to identify oxidative metabolites and guide structural modifications .

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